molecular formula C4H7ClO2 B1295183 (S)-methyl 2-chloropropanoate CAS No. 73246-45-4

(S)-methyl 2-chloropropanoate

Cat. No.: B1295183
CAS No.: 73246-45-4
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-methyl 2-chloropropanoate is a chiral ester with the molecular formula C4H7ClO2. It is a colorless to almost colorless liquid with a characteristic ether-like odor. This compound is significant in various chemical syntheses due to its chiral nature and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-methyl 2-chloropropanoate can be synthesized through several methods. One common method involves the chlorination of methyl lactate. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Typically performed under basic conditions using sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: (S)-2-chloropropanol.

    Hydrolysis: (S)-2-chloropropanoic acid and methanol.

    Reduction: (S)-2-chloropropanol.

Scientific Research Applications

(S)-methyl 2-chloropropanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-methyl 2-chloropropanoate involves its reactivity as a chiral ester. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is crucial in its role as a chiral building block in various syntheses. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific optical activity and reactivity as a chiral ester distinguish it from its racemic counterpart and other similar compounds.

Properties

IUPAC Name

methyl (2S)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEJCNOTNLZCHQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888377
Record name Propanoic acid, 2-chloro-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73246-45-4
Record name (-)-Methyl 2-chloropropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73246-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloropropanoate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073246454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-chloro-, methyl ester, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-chloro-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Methyl (S)-2-chloropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-CHLOROPROPANOATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I72Y13KL31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-methyl 2-chloropropanoate
Reactant of Route 2
Reactant of Route 2
(S)-methyl 2-chloropropanoate
Reactant of Route 3
Reactant of Route 3
(S)-methyl 2-chloropropanoate
Reactant of Route 4
Reactant of Route 4
(S)-methyl 2-chloropropanoate
Reactant of Route 5
Reactant of Route 5
(S)-methyl 2-chloropropanoate
Reactant of Route 6
Reactant of Route 6
(S)-methyl 2-chloropropanoate
Customer
Q & A

Q1: How can Methyl (S)-(-)-2-chloropropionate be used in the synthesis of chiral amides?

A1: Methyl (S)-(-)-2-chloropropionate serves as a valuable starting material for preparing optically active amides. Research demonstrates its conversion to (S)-(+)-N,N-diethyl-2-chloropropionamide using a Lewis acid catalyst and diethylamine. [] This method highlights the potential of using Methyl (S)-(-)-2-chloropropionate as a chiral building block in organic synthesis, particularly for creating amides with specific stereochemistry. For more details, please refer to: .

Q2: Does Methyl (S)-(-)-2-chloropropionate exhibit different reactivity with enzymes compared to its enantiomer?

A2: Yes, both Methyl (S)-(-)-2-chloropropionate and its (R)-enantiomer display distinct reactivity with certain enzymes. Studies using Candida rugosa lipase isoenzymes A and B demonstrated their preference for hydrolyzing the (R)-enantiomer of methyl 2-chloropropionate. [] This selectivity highlights the potential of these enzymes in chiral resolution processes, specifically for separating the enantiomers of methyl 2-chloropropionate. For further details, please refer to: .

Q3: Can Methyl (S)-(-)-2-chloropropionate be synthesized from a renewable resource?

A3: Research indicates that Methyl (S)-(-)-2-chloropropionate can be synthesized from methyl (R)-2-hydroxypropionate, a readily available chiral pool material. [] This method employs a Vilsmeier reagent, generated from thionyl chloride and dimethylformamide (DMF), as the chlorinating agent. This approach not only offers high yield and optical purity but also utilizes readily available starting materials, making it a potentially more sustainable synthetic route. For details on this synthesis, please refer to: .

Q4: Can Methyl (S)-(-)-2-chloropropionate be used to create dinuclear metal complexes?

A4: Research demonstrates that Methyl (S)-(-)-2-chloropropionate can react with dinuclear iridium complexes. It undergoes an oxidative addition reaction with [{Ir(μ-Pz)(CNBut)2}2] (Pz = pyrazolate), yielding chiral diiridium complexes. [] This reaction highlights the potential of using Methyl (S)-(-)-2-chloropropionate for creating chiral metal complexes, opening doors for applications in asymmetric catalysis. For a deeper understanding of this reaction, please refer to: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.